N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
- React the benzothiazole derivative with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Reaction conditions: DMF as solvent, room temperature.
Step 3: Formation of Carboxamide Group
- React the intermediate product with benzylamine to form the final compound.
- Reaction conditions: DMF as solvent, room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine .
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Step 1: Synthesis of Benzothiazole Core
- React 2-aminothiophenol with 4-chloro-3-methylbenzaldehyde in the presence of a base to form the benzothiazole ring.
- Reaction conditions: Ethanol as solvent, reflux for several hours.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Sodium methoxide in methanol, reflux.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Anti-inflammatory Activity: Inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can be compared with other benzothiazole derivatives:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Known for their anti-inflammatory properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Exhibits similar biological activities but with different substituents
Properties
IUPAC Name |
N-benzyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c1-13-15(21)8-9-17-18(13)22-20(27-17)25(12-14-6-4-3-5-7-14)19(26)16-10-11-24(2)23-16/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHJKVGEPLYWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=NN(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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